4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol

Catalog No.
S1531624
CAS No.
64001-06-5
M.F
C8H16O3
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol

CAS Number

64001-06-5

Product Name

4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol

IUPAC Name

4-(oxolan-2-yloxy)butan-1-ol

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C8H16O3/c9-5-1-2-6-10-8-4-3-7-11-8/h8-9H,1-7H2

InChI Key

NMPJHMFXHISVBR-UHFFFAOYSA-N

SMILES

C1CC(OC1)OCCCCO

Synonyms

4-[(Tetrahydro-2-furanyl)oxy]-1-butanol;

Canonical SMILES

C1CC(OC1)OCCCCO

4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol is a chemical compound with the molecular formula C₈H₁₆O₃ and a molecular weight of 160.21 g/mol. It is characterized as a colorless liquid with a specific structure that includes a tetrahydrofuran ring attached to a butanol moiety. This compound is recognized for its role as an intermediate in organic synthesis, particularly in pharmaceutical applications. Its unique structure allows it to participate in various

As information on 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol is limited, specific safety data is not available. However, general safety precautions should be followed when handling unknown organic compounds. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated fume hood. THF, a component of this molecule, is a flammable and slightly toxic solvent []. Therefore, it is advisable to handle 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol with similar caution until more specific data becomes available.

The chemical reactivity of 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol can be attributed to its hydroxyl group and ether functionality. Common reactions include:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Ether Formation: The compound can undergo reactions to form ethers with alkyl halides.
  • Dehydration: Under acidic conditions, it may lose water to form alkenes or cyclic ethers.

These reactions are significant in the context of organic synthesis, where the compound serves as a versatile building block .

Several methods have been reported for synthesizing 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol:

  • Nucleophilic Substitution: Reacting tetrahydrofuran with butanol in the presence of an acid catalyst can yield the desired compound through nucleophilic substitution.
  • Reduction Reactions: Starting from corresponding carbonyl compounds, reduction processes can lead to the formation of the alcohol.
  • Ring Opening Reactions: Tetrahydrofuran can be opened under acidic or basic conditions to introduce the butanol chain, followed by subsequent reactions to achieve the final product.

These methods highlight the compound's synthetic versatility and potential for modification .

4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol finds applications primarily in:

  • Organic Synthesis: As an intermediate in the production of various pharmaceuticals and fine chemicals.
  • Polymer Chemistry: It serves as a building block for polymerization processes and can influence polymer properties.

Its unique structure allows it to be incorporated into more complex molecules, enhancing its utility in chemical manufacturing .

Several compounds share structural similarities with 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol, including:

Compound NameStructure CharacteristicsUnique Features
2-(Tetrahydrofuranyl)-ethanolContains a tetrahydrofuran ringUsed primarily in solvent applications
1,4-butanediolStraight-chain diolCommonly used in polymer production
TetrahydrofuranA cyclic etherSolvent properties; lacks alcohol functionality

The uniqueness of 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol lies in its combination of both alcohol and ether functionalities, which allows for diverse reactivity not present in simpler analogs like tetrahydrofuran or 1,4-butanediol .

XLogP3

0.6

Dates

Modify: 2023-08-15

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